p53-HDM2-IN-1
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Overview
Description
p53-HDM2-IN-1: is a small-molecule inhibitor designed to disrupt the interaction between the tumor suppressor protein p53 and its negative regulator HDM2 (human double minute 2). This interaction is crucial in the regulation of the p53 pathway, which plays a significant role in cell cycle control and apoptosis. By inhibiting HDM2, this compound aims to restore the tumor-suppressing functions of p53, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p53-HDM2-IN-1 involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of 4,5-(substituted) 1,2,4-triazole-3-thiols and 2-chloro N-phenylacetamide in acetone . The reaction conditions typically involve refluxing the mixture for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and implementing continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: p53-HDM2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability or activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halides and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions are typically intermediates that lead to the final compound, this compound. These intermediates are carefully purified and characterized to ensure the desired structure and activity.
Scientific Research Applications
Chemistry: In chemistry, p53-HDM2-IN-1 is used as a model compound to study protein-protein interactions and the development of small-molecule inhibitors .
Biology: In biological research, this compound is used to investigate the p53 pathway and its role in cell cycle regulation and apoptosis. It serves as a tool to understand how disrupting the p53-HDM2 interaction can restore p53 function in cancer cells .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for cancers that retain wild-type p53 but have overexpressed HDM2. By inhibiting HDM2, this compound can reactivate p53, leading to tumor suppression .
Industry: In the pharmaceutical industry, this compound is part of drug development programs aimed at creating new cancer therapies. Its role as a lead compound helps in the design and optimization of more potent and selective inhibitors .
Mechanism of Action
p53-HDM2-IN-1 exerts its effects by binding to the HDM2 protein, preventing it from interacting with p53. This inhibition stabilizes p53, allowing it to activate its target genes involved in cell cycle arrest and apoptosis. The molecular targets include the transactivation domain of p53 and the hydrophobic binding pocket of HDM2 . The pathway involves the activation of downstream effectors such as PUMA and p21, leading to tumor suppression .
Comparison with Similar Compounds
Nutlin-3: A well-known HDM2 inhibitor that also disrupts the p53-HDM2 interaction.
MI-77301: Another small-molecule inhibitor targeting the same interaction.
RG7112: A compound with a similar mechanism of action, used in clinical trials for cancer therapy
Uniqueness: p53-HDM2-IN-1 is unique in its high selectivity and potency compared to other inhibitors. It has been optimized for better pharmacokinetic properties, making it a versatile candidate for various dosing regimens .
Properties
Molecular Formula |
C36H40F6N4O7S |
---|---|
Molecular Weight |
786.8 g/mol |
IUPAC Name |
4-[2-[4-[2-[(2R,3R)-1-[2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonyl]-2-propyl-3-[5-(trifluoromethyl)thiophen-3-yl]oxypiperidin-3-yl]acetyl]piperazin-1-yl]phenoxy]butanoic acid |
InChI |
InChI=1S/C36H40F6N4O7S/c1-2-7-27-34(53-23-20-28(54-22-23)36(40,41)42,12-6-14-46(27)33(51)31-24(35(37,38)39)11-13-43-32(31)50)21-29(47)45-17-15-44(16-18-45)25-8-3-4-9-26(25)52-19-5-10-30(48)49/h3-4,8-9,11,13,20,22,27H,2,5-7,10,12,14-19,21H2,1H3,(H,43,50)(H,48,49)/t27-,34-/m1/s1 |
InChI Key |
GYNGYVZPWWCHFW-QRRWFCJLSA-N |
Isomeric SMILES |
CCC[C@@H]1[C@@](CCCN1C(=O)C2=C(C=CNC2=O)C(F)(F)F)(CC(=O)N3CCN(CC3)C4=CC=CC=C4OCCCC(=O)O)OC5=CSC(=C5)C(F)(F)F |
Canonical SMILES |
CCCC1C(CCCN1C(=O)C2=C(C=CNC2=O)C(F)(F)F)(CC(=O)N3CCN(CC3)C4=CC=CC=C4OCCCC(=O)O)OC5=CSC(=C5)C(F)(F)F |
Origin of Product |
United States |
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